Cas no 104990-33-2 (2-Pyrrolidin-1-ylpyrimidine-4,6-diamine)
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
- 2-(1-pyrrolidinyl)-4,6-Pyrimidinediamine
- 2-(Pyrrolidin-1-yl)pyrimidine-4,6-diamine
- AS-46513
- SB56449
- SCHEMBL10377507
- AKOS002676345
- DA-28757
- 104990-33-2
- CS1350
- Oprea1_493479
- A896096
- MFCD09438670
- CS-0440343
-
- MDL: MFCD09438670
- Inchi: 1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12)
- InChI Key: DNCJXOOLZZVPLG-UHFFFAOYSA-N
- SMILES: N1(C2N=C(C=C(N)N=2)N)CCCC1
Computed Properties
- Exact Mass: 179.11729
- Monoisotopic Mass: 179.11709544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- PSA: 81.06
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089004862-1g |
2-(Pyrrolidin-1-yl)pyrimidine-4,6-diamine |
104990-33-2 | 95% | 1g |
$400.00 | 2023-09-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11212-5g |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine |
104990-33-2 | 95% | 5g |
$1165 | 2023-09-07 | |
| Matrix Scientific | 101777-1g |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, 95% |
104990-33-2 | 95% | 1g |
$242.00 | 2023-09-06 | |
| Matrix Scientific | 101777-5g |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, 95% |
104990-33-2 | 95% | 5g |
$670.00 | 2023-09-06 | |
| Matrix Scientific | 101777-10g |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, 95% |
104990-33-2 | 95% | 10g |
$1071.00 | 2023-09-06 | |
| Chemenu | CM166924-5g |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine |
104990-33-2 | 95% | 5g |
$563 | 2021-08-05 | |
| Apollo Scientific | OR302401-1g |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine |
104990-33-2 | 1g |
£208.00 | 2023-09-02 | ||
| TRC | P840680-10mg |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine |
104990-33-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P840680-50mg |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine |
104990-33-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | P840680-100mg |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine |
104990-33-2 | 100mg |
$ 230.00 | 2022-06-03 |
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Suppliers
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine
Introduction to 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine (CAS No. 104990-33-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, identified by the chemical identifier CAS No. 104990-33-2, represents a structurally intriguing heterocyclic compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This compound belongs to the pyrrolidine-pyrimidine class of molecules, which are widely recognized for their diverse pharmacological properties and potential therapeutic applications. The presence of both pyrrolidine and pyrimidine moieties in its framework endows it with unique structural and functional characteristics, making it a promising scaffold for the development of novel bioactive agents.
The pyrrolidin-1-ylpyrimidine-4,6-diamine scaffold has been extensively explored in recent years due to its ability to modulate various biological pathways. One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of this molecule can exhibit potent activity against enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are critical regulators of cell signaling pathways implicated in tumor growth and metastasis. The dual amine functionality at the 4 and 6 positions provides multiple sites for chemical modification, allowing for the design of highly specific inhibitors with enhanced pharmacological profiles.
In addition to its antitumor potential, 2-pyrrolidin-1-ylpyrimidine-4,6-diamine has shown promise in other therapeutic areas, including immunomodulation and anti-inflammatory applications. Recent research has highlighted its ability to interact with immune checkpoint receptors, such as PD-L1 and CTLA-4, which are pivotal in regulating immune responses. By modulating these interactions, compounds derived from this scaffold may offer novel strategies for treating autoimmune diseases and enhancing antitumor immunity. Furthermore, its structural features make it a suitable candidate for developing small-molecule drugs that can cross the blood-brain barrier, opening up possibilities for treating neurodegenerative disorders.
The synthesis of 2-pyrrolidin-1-ylpyrimidine-4,6-diamine (CAS No. 104990-33-2) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the pyrrolidine ring is typically achieved through cyclocondensation reactions, while the pyrimidine core is often introduced via condensation reactions with appropriate carbonyl compounds. The introduction of the diamine substituents at the 4 and 6 positions requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have further refined these synthetic routes, enabling more efficient production scales suitable for both academic research and industrial applications.
The pharmacokinetic properties of 2-pyrrolidin-1-ylpyrimidine-4,6-diamine are another critical aspect that has been thoroughly investigated. Studies have shown that this compound exhibits reasonable oral bioavailability and metabolic stability, suggesting its potential for clinical translation. Additionally, its solubility profile has been optimized through structural modifications to enhance drug delivery systems such as nanoparticles or prodrugs. These advancements are crucial for improving therapeutic efficacy while minimizing side effects.
From a computational chemistry perspective, 2-pyrrolidin-1-ylpyrimidine-4,6-diamine has been extensively modeled to understand its interactions with biological targets at the molecular level. High-resolution crystal structures of enzyme-inhibitor complexes have provided valuable insights into binding mechanisms, allowing for rational drug design modifications. Machine learning algorithms have also been employed to predict novel derivatives with enhanced binding affinities and selectivity profiles. Such computational approaches are indispensable in modern drug discovery pipelines.
The regulatory landscape surrounding 2-pyrrolidin-1-ylpyrimidine-4,6-diamine (CAS No. 104990-33-2) is another important consideration for researchers and pharmaceutical companies alike. As a compound with potential therapeutic applications, it must undergo rigorous preclinical testing to evaluate safety and efficacy before entering clinical trials. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for compound registration and approval processes. Compliance with these regulations ensures that patients receive safe and effective treatments derived from well-characterized chemical entities.
In conclusion,2-Pyrrolidin-1-ytpyrimidine -4 ,6 -diam ine represents a structurally versatile molecule with significant promise in multiple therapeutic areas . Its unique scaffol d , combined wi th recent advanc es i n synthetic an d computational chemi stry , makes i t an attr active target f or further stu dies . As researc h contin ues t o unravel i ts pharma cological potent ia l , i t is pre dict able tha t thi s compoun d will play an i mportant role i n future med icinal chemic al discove ry an d drug deve lopment effo rts . p >
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